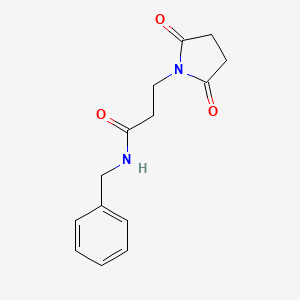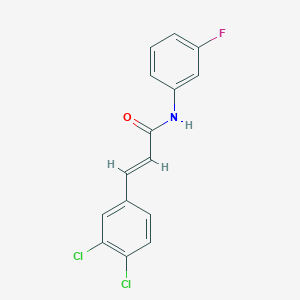![molecular formula C14H9BrCl2N2O2 B5789721 N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide is a chemical compound with potential applications in scientific research. This compound is also known as BCB-PCB and belongs to the family of benzoylphenylurea derivatives. BCB-PCB has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of BCB-PCB is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. BCB-PCB may also affect the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BCB-PCB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. BCB-PCB may also affect the expression of various signaling pathways involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BCB-PCB is its potential as a cancer therapeutic agent. However, its limitations include its poor solubility in water, which may affect its bioavailability and efficacy. BCB-PCB may also have off-target effects, which could limit its use in certain experimental settings.
Direcciones Futuras
For research on BCB-PCB include further studies on its mechanism of action and its potential as a cancer therapeutic agent. Other potential applications for BCB-PCB include its use as a tool for studying cell cycle regulation and apoptosis. Additionally, efforts to improve the solubility and bioavailability of BCB-PCB may enhance its potential as a therapeutic agent.
Métodos De Síntesis
BCB-PCB can be synthesized using various methods, including the reaction of 5-bromo-2-chlorobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with an amine such as 4-chlorobenzenecarboximidamide to yield BCB-PCB. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
BCB-PCB has potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. BCB-PCB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O2/c15-9-3-6-12(17)11(7-9)14(20)21-19-13(18)8-1-4-10(16)5-2-8/h1-7H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYULGLPQZBGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Br)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Br)Cl)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 5-bromo-2-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)
![1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)


![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)



![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)
